molecular formula C13H18ClN3O2 B4623288 3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride

3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride

Cat. No. B4623288
M. Wt: 283.75 g/mol
InChI Key: KWSVNPNYJILKOZ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their complex molecular structures and diverse chemical properties. These compounds are synthesized through various chemical reactions, employing different starting materials and conditions to achieve the desired structural features and functionalities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including cycloaddition, rearrangement, and ring expansion techniques. For instance, the [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes results in compounds with similar tricyclic frameworks (Oh et al., 2003). Another example is the novel rearrangement observed during the reduction of certain precursors, leading to compounds containing an oxaquinuclidine skeleton (Vengatesh & Sundaravadivelu, 2019).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical behavior of these compounds. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. The crystal structure of similar compounds has been reported, providing insights into their stereochemistry and molecular conformation (Yang, Sun, & Zhu, 2011).

Scientific Research Applications

Synthesis and Structural Analysis

  • Homoadamantane-Fused Pyridopyrimidinones Synthesis : This compound has been studied for its role in the synthesis of homoadamantane-fused pyridopyrimidinones. The study explored reactions with various 2-aminopyridines, resulting in products like linearly-condensed pyridopyrimidinones and 2-pyridylcarboxamides. The synthesis was characterized using NMR, mass spectrometry, and X-ray crystallography (Gyarmati et al., 2004).

Catalytic Activity

  • Bifunctional Mimic of Transaminases : Research has focused on synthesizing compounds as potential bifunctional mimics of transaminases, which are enzymes crucial in amino acid metabolism. This involved attaching specific structures to a pyridoxamine nucleus, aiming to enhance transamination activity (Wu & Ahlberg, 1992).

Chemical Rearrangements and Reactions

  • Study of 6-Trichloromethyl Derivatives : The compound was used in synthesizing 6-trichloromethyl derivatives. These derivatives were analyzed through spectroscopic methods and X-ray crystallography, providing insights into their structural properties (Yang, Sun, & Zhu, 2011).
  • Cycloaddition Reactions : The compound played a role in studies of [4 + 3] cycloaddition reactions with 1,3-dienes, contributing to the development of organic synthesis methodologies (Oh et al., 2003).

Material Science

  • Corrosion Inhibition : This compound has been evaluated as a corrosion inhibitor for copper in acidic environments. The study included gravimetric methods, electrochemical studies, and theoretical evaluations, highlighting its potential in materials science applications (Vengatesh & Sundaravadivelu, 2020).

properties

IUPAC Name

3-pyridin-2-yl-5-oxa-1,4-diazatricyclo[5.2.2.02,6]undecan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c17-13-9-4-7-16(8-5-9)12(13)11(15-18-13)10-3-1-2-6-14-10;/h1-3,6,9,11-12,15,17H,4-5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSVNPNYJILKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2C(NO3)C4=CC=CC=N4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride
Reactant of Route 2
3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride
Reactant of Route 3
3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride
Reactant of Route 4
3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride
Reactant of Route 5
3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride
Reactant of Route 6
3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride

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